
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione is a chemical compound with the molecular formula C16H24S It is characterized by the presence of a thione group (C=S) attached to a hexane backbone with four methyl groups and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2,5,5-tetramethyl-1-phenylhexane-1-ol with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete conversion to the thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,5,5-Tetramethyl-1-phenylhexane-1-thione involves its interaction with molecular targets through its thione group. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-Tetramethyl-1-phenylhexane-1-ol: The alcohol precursor to the thione compound.
2,2,5,5-Tetramethyl-1-phenylhexane-1-sulfoxide: The oxidized form of the thione compound.
2,2,5,5-Tetramethyl-1-phenylhexane-1-sulfone: Another oxidized derivative.
Uniqueness
2,2,5,5-Tetramethyl-1-phenylhexane-1-thione is unique due to its thione group, which imparts distinct chemical reactivity compared to its alcohol and oxidized derivatives. This unique reactivity makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
52433-13-3 |
|---|---|
Formule moléculaire |
C16H24S |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C16H24S/c1-15(2,3)11-12-16(4,5)14(17)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
Clé InChI |
MMFIXSYYHJGKSX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC(C)(C)C(=S)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


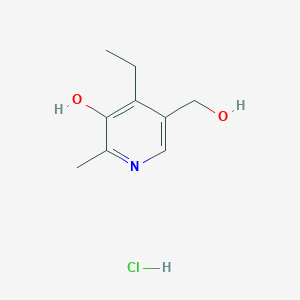
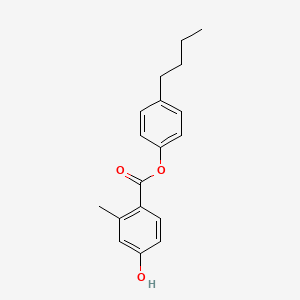
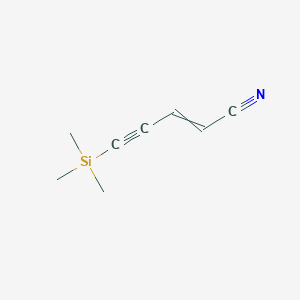
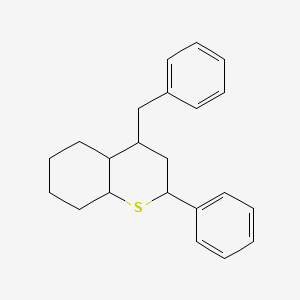
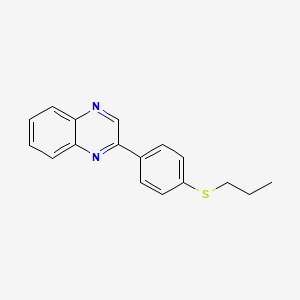
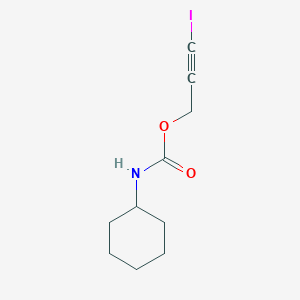
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
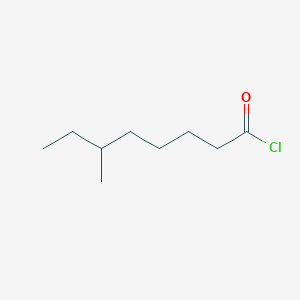
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
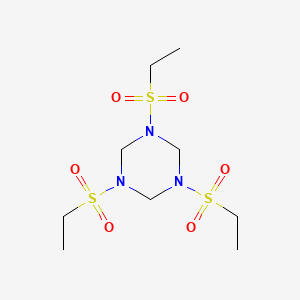
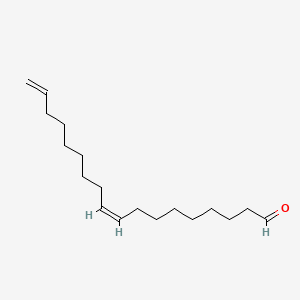
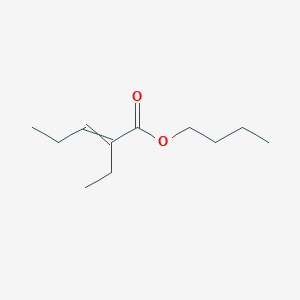
![Benzo[c]thiophene, 1,3,4,5,6,7-hexahydro-, 2,2-dioxide](/img/structure/B14641845.png)
![Acetamide, N-[4-(heptyloxy)phenyl]-](/img/structure/B14641847.png)
